Quinbolone is classified as an androgenic anabolic steroid (AAS). It is also referred to by various names including δ1-testosterone 17β-cyclopent-1-enyl enol ether, 1-dehydrotestosterone 17β-cyclopent-1-enyl ether, and androsta-1,4-dien-17β-ol-3-one 17β-(1-cyclopent-1-ene). Originally developed by Parke-Davis, quinbolone was marketed under the trade names Anabolicum and Anabolvis in Italy. Its development aimed at creating an orally bioavailable AAS with minimal liver toxicity compared to traditional alkylated steroids .
The synthesis of quinbolone can be achieved through a multi-step process starting from testosterone. The key steps are:
This method emphasizes the use of specific reagents and conditions to ensure high yield and purity of the final product.
Quinbolone's molecular formula is with a molar mass of approximately . The structure features a cyclopentyl ether group at the 17β position, which enhances its oral bioavailability compared to other AAS that are often 17α-alkylated. The presence of this cyclopentyl group contributes to its unique pharmacokinetic profile .
Quinbolone participates in various chemical reactions typical for anabolic steroids:
Quinbolone exerts its effects primarily through androgen receptor activation. Although it has limited direct androgenic activity itself, it is converted into boldenone, which binds effectively to androgen receptors in target tissues. This binding initiates a cascade of biological responses leading to increased protein synthesis, muscle growth, and other anabolic effects.
The physical properties of quinbolone include:
Quinbolone has been explored for various applications:
Quinbolone (INN/USAN), marketed under brand names Anabolicum and Anabolvis, emerged from pharmaceutical research in the early 1960s as part of efforts to develop orally bioavailable anabolic steroids with reduced hepatotoxicity. Developed by Parke-Davis and primarily marketed in Italy, this compound represented a significant departure from conventional approaches to oral androgen delivery [1] [4] [9]. The compound was first described in scientific literature in 1962 when researchers Ercoli, Gardi, and Vitali published their work on novel steroid derivatives, including steroid-17β-yl acetals and enol ethers, which demonstrated both oral and parenteral hormonal activity [1].
The synthetic pathway to Quinbolone originates from testosterone, which undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form boldenone (Δ¹-testosterone). The critical transformation occurs through reaction with 1,1-dimethoxycyclopentane followed by thermal elimination of methanol to yield Quinbolone as the final product [1] [4]. This synthesis strategically modified the boldenone structure by adding a cyclopentenyl enol ether group at the C17β position, creating a prodrug designed to bypass first-pass hepatic metabolism through lymphatic absorption rather than the portal vein system [4] [10].
Despite its innovative design, Quinbolone faced commercial limitations due to pharmacological inefficiency. The requirement for high doses (typically 100-200 mg/day) to achieve consistent anabolic effects, coupled with the inconvenience and cost of such dosing regimens, hindered its widespread clinical adoption [1] [4] [10]. The emergence of alternative compounds with superior pharmacokinetic profiles ultimately led to Quinbolone's discontinuation, though it remains a structurally significant compound in the historical development of anabolic agents [10].
Quinbolone belongs to the androstane steroid class, characterized by the tetracyclic perhydro-cyclopenta[a]phenanthrene carbon skeleton specific to androgen hormones. Its systematic chemical name is (8R,9S,10R,13S,14S,17S)-17-(1-Cyclopentenyloxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one, with molecular formula C₂₄H₃₂O₂ and molecular weight 352.518 g/mol [1] [2] [8].
Table 1: Structural Characteristics of Quinbolone
Feature | Chemical Modification | Functional Significance |
---|---|---|
Core structure | Androsta-1,4-diene-3-one | Δ¹,⁴-unsaturation increases anabolic:androgenic ratio compared to saturated androstanes |
C17β modification | Cyclopent-1-enyl enol ether | Enables oral bioavailability without 17α-alkylation; prodrug conversion to boldenone |
C3 functionality | Ketone | Essential for receptor binding affinity |
C10/C13 | Methyl groups | Characteristic of all androstane derivatives |
Quinbolone is specifically classified as the C17β cyclopentyl enol ether of boldenone, making it structurally distinct from alkylated oral anabolic steroids [1] [4]. Unlike traditional 17α-alkylated oral steroids (e.g., methandrostenolone, oxymetholone), which feature methyl or ethyl groups attached to the 17α position to confer oral activity, Quinbolone's cyclopentenyl ether moiety represents an alternative biochemical strategy to resist hepatic degradation [1] [10]. This structural innovation positioned Quinbolone as a bridge between injectable androgen esters and conventional alkylated oral steroids in chemical classification systems [6] [8].
The compound's structural relationship to testosterone derivatives is evident in its androsta-1,4-dien-3-one core, which introduces conjugated double bonds between C1-C2 and C4-C5. This modification, shared with boldenone, enhances anabolic activity while potentially reducing direct androgenic effects [1] [4]. In chemical taxonomy systems like ATC (Anatomical Therapeutic Chemical) classification, Quinbolone is categorized under A14AA06 (Androstan derivatives) as an anabolic agent for systemic use [8] [9].
Quinbolone represents a pioneering approach to overcoming the fundamental challenge in oral anabolic steroid development: achieving sufficient bioavailability while minimizing hepatic toxicity. Traditional oral steroids utilize 17α-alkylation to block first-pass metabolism, but this modification causes significant hepatotoxicity [1] [5] [10]. Quinbolone's cyclopentenyl enol ether group offered an alternative metabolic pathway, enabling oral absorption through lymphatic uptake rather than direct portal vein circulation [4] [10].
The compound functions as a prodrug, undergoing transformation in the systemic circulation to release its active metabolite, boldenone (1-dehydrotestosterone) [1] [4] [8]. Research by Galletti and Gardi (1971) demonstrated that after ingestion, the relatively inactive quinbolone is converted to boldenone, which then mediates most of its pharmacological effects through androgen receptor binding [1]. This metabolic activation mechanism represented a novel drug delivery strategy for anabolic agents in the 1960s, though the conversion efficiency proved insufficient for robust clinical efficacy [1] [10].
Table 2: Comparative Oral Bioavailability Strategies in Anabolic Steroids
Bioavailability Strategy | Representative Compounds | Advantages | Limitations |
---|---|---|---|
17α-Alkylation | Methandrostenolone, Oxymetholone | High oral bioavailability | Significant hepatotoxicity |
17β-Esterification | Testosterone undecanoate | Moderate oral bioavailability; lower toxicity | Requires high-fat meals; variable absorption |
Enol Ether Modification | Quinbolone | Non-alkylated; reduced liver impact | Low potency; high doses required |
Hepatic Metabolism Resistance | Mesterolone | Minimal liver toxicity | Low oral bioavailability |
Quinbolone's clinical significance lies in its demonstration that non-alkylated oral steroids were pharmacologically feasible, challenging the prevailing assumption that 17α-alkylation was essential for oral activity [1] [10]. Though commercially unsuccessful due to its weak anabolic strength and high dosing requirements, it provided important structural insights that informed later developments in androgen prodrug design [4] [10]. Its unique mechanism—dissolution in oil-based preparations for lymphatic absorption—anticipated modern lipid-based drug delivery systems designed to bypass hepatic first-pass metabolism [10].
The compound's low androgenic activity relative to its anabolic effects also made it historically noteworthy. While quinbolone itself exhibits minimal direct androgenic activity, its conversion to boldenone results in measurable androgen receptor activation [1] [4]. This metabolic activation pathway, combined with potential aromatization to estrogenic compounds, created a complex pharmacological profile that differentiated it from contemporaneous anabolic agents [1] [6]. Despite its limitations, Quinbolone remains a structurally significant compound that expanded the conceptual boundaries of oral androgen delivery during a critical period of steroid pharmaceutical development.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: